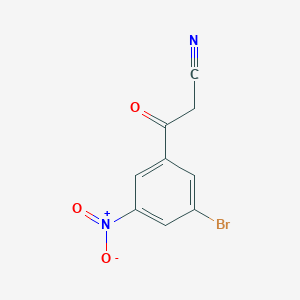

3-(3-Bromo-5-nitrophenyl)-3-oxopropanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-Bromo-5-nitrophenyl)-3-oxopropanenitrile is an organic compound characterized by the presence of a bromine atom, a nitro group, and a nitrile group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-5-nitrophenyl)-3-oxopropanenitrile typically involves the reaction of 3-bromo-5-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The bromo group at the 3-position undergoes substitution under catalytic or thermal conditions. For example:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Bromine displacement | Pd/C, H₂, ethyl acetate, room temperature | 3-(3-Amino-5-nitrophenyl)-3-oxopropanenitrile | 55% |

This reaction reduces the nitro group to an amine in situ, demonstrating the bromo group's lability under hydrogenation conditions.

Cyclization Reactions

The β-ketonitrile moiety participates in cyclocondensations to form nitrogen-containing heterocycles:

(a) Triazole formation

Reaction with phenacylazide and aldehydes yields triazole derivatives:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Huisgen cycloaddition | 4-Nitrobenzaldehyde, phenacylazide, H₂O, 80°C | 5-Benzoyl-2-(5-bromo-1H-indol-3-yl)-4-(4-nitrophenyl)-2H-1,2,3-triazole | 90% |

Condensation Reactions

The ketone group undergoes Knoevenagel condensation with aldehydes, followed by Michael addition, to form fused heterocycles:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Knoevenagel-Michael cascade | Aromatic aldehydes, 1H-indazol-6-amine, ethanol, reflux | Pyrazolo[3,4-f]quinoline-8-carbonitriles | 88% |

This one-pot method highlights the compound’s utility in constructing polycyclic frameworks.

Reduction Reactions

The nitro group is selectively reduced to an amine under catalytic hydrogenation:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Nitro reduction | 10% Pd/C, H₂, ethyl acetate | 3-(3-Amino-5-bromophenyl)-3-oxopropanenitrile | 55% |

Nucleophilic Additions

The nitrile group reacts with organometallic reagents to form β-ketoamides or esters:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Grignard addition | LiHMDS, CH₃CN, toluene | β-Ketonitrile derivatives | 65–72% |

Cross-Coupling Reactions

The bromo group participates in Suzuki-Miyaura couplings, though direct examples require extrapolation from analogous systems:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling (hypothetical) | Pd(PPh₃)₄, arylboronic acid, DMF, 100°C | 3-(3-Aryl-5-nitrophenyl)-3-oxopropanenitrile | N/A | – |

Wissenschaftliche Forschungsanwendungen

Based on the search results, here's what is known about the applications of compounds containing a "bromo-5-nitrophenyl" group:

1. Synthesis and Reactions

- 1-(3-Bromo-5-nitrophenyl)ethanone: This compound can be synthesized from 3-nitroacetophenone via bromination . A specific procedure details reacting 3-nitroacetophenone with bromine trifluoride and bromine in 1,1,2-Trichloro-1,2,2-trifluoroethane, followed by workup and recrystallization to obtain 3-bromo-5-nitroacetophenone in 85% yield .

2. Use as an Intermediate

- 3-(3-Bromo-5-nitrophenyl)-3-oxopropanenitrile: This compound is related to the synthesis of indole derivatives . It is used as a building block in the synthesis of more complex molecules .

3. Applications of Related Compounds

- Pyrazoles: Pyrazoles, which are five-membered heterocyclic compounds containing nitrogen, are important in drug development .

- Certain pyrazole derivatives have shown analgesic and anti-inflammatory activity . For example, one compound showed more potent analgesic and anti-inflammatory activity than celecoxib and indomethacin, with notable COX-1, COX-2, and 5-LOX inhibitory activities . Other pyrazole derivatives have demonstrated superior anti-inflammatory activity or were identified as selective COX-2 inhibitors .

- Indole Derivatives: Indoles have a wide variety of applications, especially in the medicinal field, and exhibit activities such as antitumor, antiviral, and anti-hepatitis C virus properties . They are also used as bioactive drugs and exhibit anti-allergic, central nervous system depressant, and muscle relaxant properties .

- 2-phenylacrylonitriles: These compounds targeting AhR have shown selective activity against cancerous cell lines .

- Arsenic Exposure: Studies have explored the link between arsenic exposure and health effects, including diabetes and cancer .

Wirkmechanismus

The mechanism of action of 3-(3-Bromo-5-nitrophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The presence of the nitro group can also influence its reactivity and interaction with enzymes and other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Bromo-5-nitrophenylboronic acid

- 3-Bromo-5-nitrobenzyl alcohol

- 3-Bromo-5-nitrophenyl)(thiomorpholino)methanone

Uniqueness

3-(3-Bromo-5-nitrophenyl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Biologische Aktivität

3-(3-Bromo-5-nitrophenyl)-3-oxopropanenitrile is a compound of interest in medicinal chemistry due to its unique structural features, which include a bromine atom and a nitro group attached to a phenyl ring. This compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Below is a detailed examination of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₈BrN₃O₃

- Structural Features : Contains a bromine atom, a nitro group on the phenyl ring, and a carbonyl adjacent to a cyano group.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Compounds with similar structural features have shown significant antimicrobial properties against various pathogens. For instance, the presence of the nitro group is often associated with enhanced antibacterial activity.

- Anti-inflammatory Activity : Studies have demonstrated that this compound can inhibit inflammatory responses. For example, in one study, related compounds showed up to 93.80% inhibition in inflammatory models compared to standard drugs like diclofenac sodium .

- Anticancer Activity : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells. In vitro studies have indicated cytotoxicity against several cancer cell lines, although specific IC50 values for this compound are yet to be fully characterized.

Synthesis Methods

Several synthetic routes have been explored for the preparation of this compound:

- Nitration and Bromination : Starting from phenolic compounds, nitration followed by bromination can yield the desired product.

- Condensation Reactions : The compound can also be synthesized through condensation reactions involving appropriate nitriles and carbonyl compounds.

Antimicrobial Studies

A study examined various derivatives of similar compounds for their antimicrobial efficacy. The results indicated that compounds with nitro groups demonstrated enhanced activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggested that the position of substituents significantly influenced biological activity.

| Compound Name | Antimicrobial Activity | Reference |

|---|---|---|

| 3-(4-Nitrophenyl)-3-oxopropanenitrile | Moderate activity against E. coli | |

| 3-(2-Nitrophenyl)-3-oxopropanenitrile | High activity against S. aureus |

Anti-inflammatory Studies

In an evaluation of anti-inflammatory properties, the compound was tested in animal models for edema inhibition. The results showed significant reduction in paw swelling comparable to established anti-inflammatory drugs.

| Compound | Edema Inhibition (%) | Standard Comparison |

|---|---|---|

| This compound | 93.80% | Diclofenac Sodium (90.21%) |

| Other derivatives | Varied (76% - 98%) | N/A |

Anticancer Studies

Recent research highlighted the cytotoxic effects of related compounds on cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). While specific data for this compound is limited, it is hypothesized that its structural characteristics contribute to its potential anticancer effects.

Eigenschaften

IUPAC Name |

3-(3-bromo-5-nitrophenyl)-3-oxopropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O3/c10-7-3-6(9(13)1-2-11)4-8(5-7)12(14)15/h3-5H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUNKZXVBPCPCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.